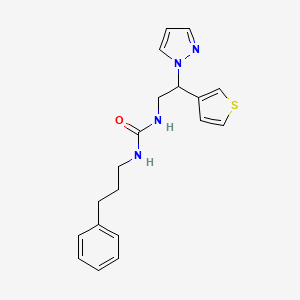

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea

Description

The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea is a urea derivative featuring a pyrazole-thiophene hybrid moiety linked via an ethyl group and a 3-phenylpropyl substituent on the urea core. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation .

Properties

IUPAC Name |

1-(3-phenylpropyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c24-19(20-10-4-8-16-6-2-1-3-7-16)21-14-18(17-9-13-25-15-17)23-12-5-11-22-23/h1-3,5-7,9,11-13,15,18H,4,8,10,14H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDKMVJDRNFCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Urea Derivatives

The following table summarizes key structural analogs from literature, highlighting differences in substituents, synthesis yields, and molecular weights:

Key Observations:

- Substituent Impact : The target compound’s thiophene moiety distinguishes it from analogs with phenyl (e.g., MK13 ) or thiazole (e.g., 11a ) groups. Thiophene’s electron-rich nature may improve π-π stacking interactions in biological targets compared to purely aliphatic or oxygen-containing substituents.

- Synthetic Complexity : The ethyl-linked pyrazole-thiophene system in the target compound likely requires multi-step synthesis, contrasting with simpler methods for analogs like 9a (single-step urea formation via isocyanate coupling ).

- Molecular Weight & Solubility : The target’s higher molecular weight (~400 g/mol) compared to 9a (272.3 g/mol) suggests reduced solubility, a common trade-off in urea derivatives with bulky substituents .

Pharmacological Potential and Structure-Activity Relationships (SAR)

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related urea derivatives:

- Pyrazole-Based Ureas : Compounds like MK13 and 5а-l demonstrate that pyrazole enhances binding to enzymes (e.g., kinases) due to its hydrogen-bonding capability. The target’s pyrazole-thiophene unit may offer synergistic interactions in similar targets.

- Thiophene-Containing Analogs : Thiophene is associated with improved metabolic stability in drug design . For instance, thiazole-piperazine ureas (e.g., 11a ) show high yields (85–89%) and bioactivity, suggesting the target’s thiophene could confer comparable advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.